Fmoc-d-asp-otbu

Overview

Description

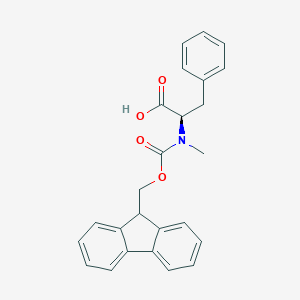

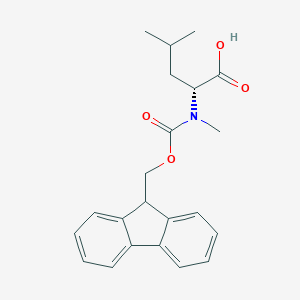

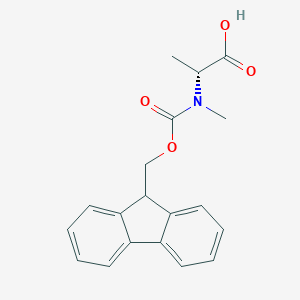

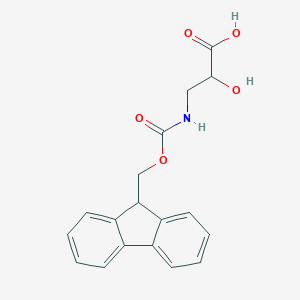

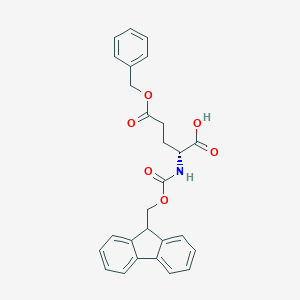

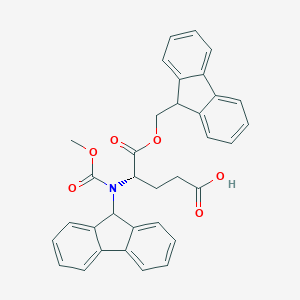

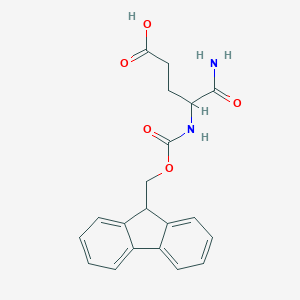

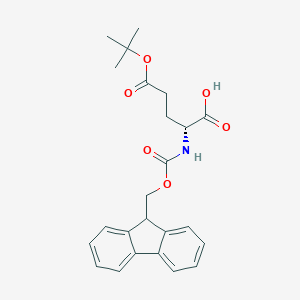

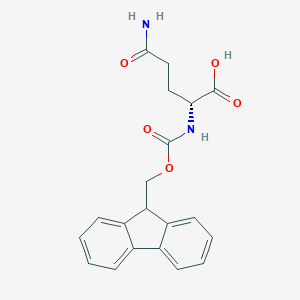

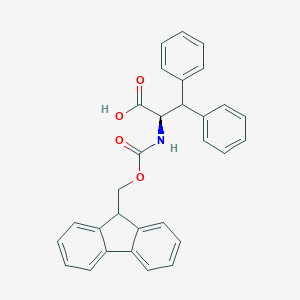

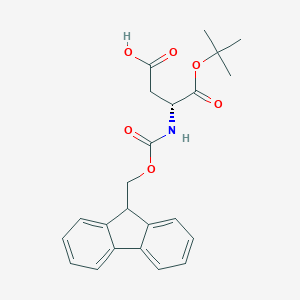

Fmoc-d-asp-otbu, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis . It is an aspartate derivative containing an amine protecting group Fmoc .

Synthesis Analysis

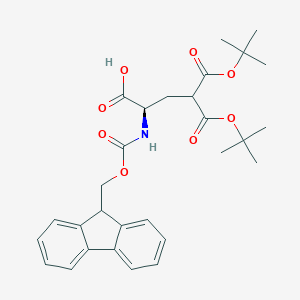

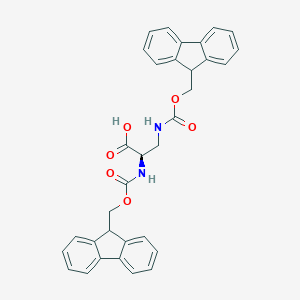

This compound is used in solid phase peptide synthesis to prevent the formation of aspartimide by-products . The synthesis involves the condensation of the side-chain carboxy with an appropriate amine or alcohol . The β-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .Molecular Structure Analysis

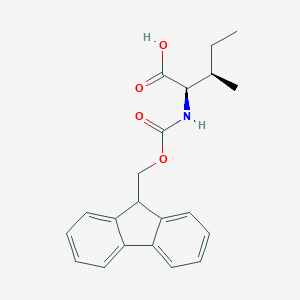

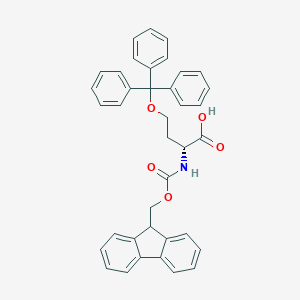

The molecular formula of this compound is C23H25NO6 . The molecular weight is 411.5 g/mol . The structure includes a fluoren-9-ylmethoxycarbonyl (Fmoc) group, an aspartic acid residue, and a tert-butyl ester .Chemical Reactions Analysis

This compound is involved in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed with sterically hindered DIPA, which itself is unable to remove Fmoc, but adding 1% DBU to DIPA gave crude purities and crude yields comparable to 20% DPA .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMF . The melting point is between 146-151 °C .Scientific Research Applications

Enantioseparation in Capillary Zone Electrophoresis (CZE)

Fmoc-Asp(OtBu)-OH, along with Fmoc-Val-OH, has been successfully enantioseparated using DM-β-CD as a chiral selector in CZE. This demonstrates its application in the resolution of amino acid enantiomers (Wu, 2005).

Peptide Synthesis and Aspartimide Formation

Research has shown that Fmoc-Asp(OtBu)-OH is associated with aspartimide-related by-product formation in Fmoc-based solid-phase peptide synthesis (SPPS). New derivatives of Fmoc-Asp have been developed to minimize this issue, indicating its critical role in peptide chemistry (Mergler & Dick, 2005).

Synthesis of Nonnatural Amino Acids

Fmoc-D-Asp(OtBu) has been used in the synthesis of various chiral 1,2,4-oxadiazole-containing nonnatural amino acids. These synthesized compounds have potential applications in combinatorial synthesis (Hamze et al., 2003).

Self-Assembled Structures in Material Chemistry

Fmoc-Asp(OtBu)-OH has been reported to form self-assembled structures, which are potentially useful in material chemistry and biomedical applications. This illustrates its role in designing novel nanoarchitectures (Gour et al., 2021).

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp(OtBu)-OH has been utilized in SPPS for preparing peptides with C-terminal asparagine or glutamine. This highlights its efficacy in peptide bond formation (Breipohl et al., 2009).

Mechanism of Action

Target of Action

Fmoc-D-Asp(OtBu), also known as Fmoc-D-aspartic acid 4-tert-butyl ester, is a derivative of the amino acid aspartic acid . It is primarily used in solid-phase peptide synthesis (SPPS), a method used to create peptides, which are short chains of amino acids. The primary targets of Fmoc-D-Asp(OtBu) are the peptide chains being synthesized .

Mode of Action

Fmoc-D-Asp(OtBu) acts as a building block in the synthesis of peptides . The Fmoc group serves as a protective group for the amino acid during the synthesis process. This protection is necessary to prevent unwanted side reactions that could interfere with the correct formation of the peptide chain .

Biochemical Pathways

The main biochemical pathway involved in the action of Fmoc-D-Asp(OtBu) is the solid-phase peptide synthesis (SPPS). In this process, Fmoc-D-Asp(OtBu) is added to a growing peptide chain in a stepwise manner. After each addition, the Fmoc group is removed, allowing the next amino acid to be added .

Action Environment

The action of Fmoc-D-Asp(OtBu) is highly dependent on the conditions of the laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can all influence the efficiency and success of the peptide synthesis . Proper storage and handling of Fmoc-D-Asp(OtBu) are also crucial to maintain its stability and effectiveness .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Fmoc-D-Asp-OtBu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed between two molecules when the carboxyl group of one molecule reacts with the amino group of the other molecule .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide bond formation. This process involves the reaction of the carboxyl group of this compound with the amino group of another molecule, resulting in the formation of a peptide bond and the release of a water molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is used in the early stages of peptide synthesis, and its effects are observed as the peptide chain grows. Information on the product’s stability, degradation, and long-term effects on cellular function would be specific to the conditions of each individual experiment .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes that facilitate the formation of peptide bonds. The specific enzymes and cofactors it interacts with would depend on the specific peptide being synthesized .

Transport and Distribution

In the context of peptide synthesis, this compound is transported and distributed within the reaction mixture. It does not have a specific localization or accumulation within cells or tissues, as it is primarily used in vitro for peptide synthesis .

Subcellular Localization

As this compound is used in vitro for peptide synthesis, it does not have a specific subcellular localization. The peptides it helps synthesize could have specific subcellular localizations depending on their composition and function .

properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXQYACYLGRQJU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427158 | |

| Record name | fmoc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134098-70-7 | |

| Record name | fmoc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?

A1: Fmoc-D-Asp(OtBu)-OH serves as a protected building block for incorporating a D-Aspartic acid residue into the peptide chain of Bacitracin A. The "Fmoc" group is a temporary protecting group for the amino group, preventing unwanted reactions during synthesis. The "OtBu" group protects the side chain carboxyl group of the aspartic acid. These protecting groups are strategically removed at specific stages in the synthesis to allow for controlled peptide bond formation. []

Q2: How does the solid-phase approach contribute to the efficiency of Bacitracin A synthesis?

A2: Solid-phase synthesis offers several advantages in this context. First, it allows for the stepwise assembly of the peptide chain while attached to a solid support (resin). [] This simplifies purification after each coupling step as excess reagents and byproducts can be easily washed away. Second, the solid-phase approach enables the use of excess reagents to drive reactions to completion, which improves yield. Finally, the synthesis can be partially automated, further enhancing efficiency. []

Q3: What analytical techniques were used to confirm the identity and purity of the synthesized Bacitracin A?

A3: The researchers employed various analytical techniques to characterize the synthesized Bacitracin A. Fast atom bombardment mass spectrometry (FAB-MS) was used to determine the molecular weight, while high-field ¹H NMR spectroscopy provided structural information. [] Comparison with authentic Bacitracin A standards confirmed the identity of the synthesized product. Additionally, antibacterial activity assays were performed to verify that the synthetic Bacitracin A retained its biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.